An In-depth Technical Guide to the Chemical Properties and Reactivity of Chlorophenylsilanes
An In-depth Technical Guide to the Chemical Properties and Reactivity of Chlorophenylsilanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and reactivity of chlorophenylsilanes. These versatile organosilicon compounds are pivotal as intermediates in the synthesis of a wide array of silicon-containing molecules, ranging from polymers and resins to sophisticated structures in medicinal chemistry. This document offers detailed information on their physical and chemical characteristics, reactivity profiles, and key experimental protocols.
Chemical and Physical Properties of Chlorophenylsilanes
Chlorophenylsilanes are a class of organosilicon compounds characterized by the presence of one or more phenyl groups and one or more chlorine atoms attached to a central silicon atom. Their physical and chemical properties are significantly influenced by the number of phenyl and chloro substituents. The data for several common chlorophenylsilanes are summarized in the tables below for easy comparison.
Physical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Phenyltrichlorosilane (B1630512) | C₆H₅SiCl₃ | 211.54 | 201[1] | -127[1] | 1.321[1] | 1.523[1] |
| Diphenyldichlorosilane | (C₆H₅)₂SiCl₂ | 253.19 | 304-305[2] | -22[2] | 1.2216[2] | 1.5819[2] |
| Chlorodiphenylsilane | (C₆H₅)₂SiHCl | 218.75 | 143 °C/10 mmHg[3] | N/A | 1.118[3] | 1.578[3] |
| Triphenylchlorosilane | (C₆H₅)₃SiCl | 294.85 | 188-189 °C/3 mmHg[4] | 91-94[4] | N/A | N/A |
Spectroscopic Data
Phenyltrichlorosilane
-
¹H NMR: Spectral data available.[5]
-
¹³C NMR: Spectral data available.[5]
-
IR: Characteristic peaks for Si-Cl and Si-Phenyl bonds are expected.[6]
Diphenyldichlorosilane
-
¹H NMR: Spectral data available.[7]
-
¹³C NMR: Spectral data available.[7]
-
IR: Key absorptions include those for Si-Cl and Si-Phenyl groups.
Triphenylchlorosilane
-
¹H NMR (500 MHz, CDCl₃): δ 7.55-7.53 (m, 6H), 7.45-7.42 (m, 3H), 7.40-7.37 (m, 6H).
-
¹³C NMR (125 MHz, CDCl₃): δ 136.1, 135.3, 129.4, 127.8.
-
IR: The infrared spectrum shows characteristic vibrations for the Si-Cl bond and the phenyl groups.[2]
Reactivity of Chlorophenylsilanes
The reactivity of chlorophenylsilanes is dominated by the highly polarized and labile silicon-chlorine bond. This bond is susceptible to nucleophilic attack, leading to substitution reactions. The phenyl groups influence the reactivity through steric and electronic effects.
Hydrolysis
Chlorophenylsilanes react readily with water to form silanols, which can then condense to form siloxanes. The reaction produces hydrogen chloride gas as a byproduct, necessitating careful handling in a well-ventilated fume hood.[1][8] The rate of hydrolysis is influenced by the number of chloro substituents and the steric bulk of the phenyl groups.
Experimental Protocol: Hydrolysis of Diphenyldichlorosilane to Diphenylsilanediol (B146891)
Objective: To synthesize diphenylsilanediol via the hydrolysis of diphenyldichlorosilane.
Materials:
-
Diphenyldichlorosilane
-
Anhydrous diethyl ether or acetone (B3395972)
-
A weak base (e.g., sodium bicarbonate, aniline, or pyridine)
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve diphenyldichlorosilane in anhydrous diethyl ether.
-
Add a stoichiometric amount of a weak base to the solution to neutralize the HCl that will be formed.
-
From the dropping funnel, add a solution of water in acetone or ether dropwise to the stirred solution at room temperature.
-
After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
-
Filter the reaction mixture to remove the salt byproduct (e.g., sodium chloride).
-
Wash the organic layer with water to remove any remaining base and salt.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield crude diphenylsilanediol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure diphenylsilanediol.
Reduction
Chlorophenylsilanes can be reduced to the corresponding phenylsilanes using reducing agents such as lithium aluminum hydride (LAH). The Si-Cl bond is readily cleaved and replaced by a Si-H bond.
Experimental Protocol: General Procedure for the Reduction of a Chlorophenylsilane with LiAlH₄
Objective: To synthesize a phenylsilane (B129415) by the reduction of a chlorophenylsilane.
Materials:
-
Chlorophenylsilane (e.g., Triphenylchlorosilane)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Aqueous acid (e.g., dilute HCl) for workup
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve the chlorophenylsilane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the chlorophenylsilane solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.
-
Add dilute aqueous acid to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude phenylsilane.
-
Purify the product by distillation or recrystallization.
Reaction with Organometallic Reagents
Chlorophenylsilanes react with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to form new silicon-carbon bonds. This is a powerful method for the synthesis of more complex organosilanes. The number of chloro substituents that can be replaced depends on the stoichiometry of the organometallic reagent used.
Experimental Protocol: Reaction of Phenyltrichlorosilane with Phenylmagnesium Bromide
Objective: To synthesize tetraphenylsilane (B94826) by reacting phenyltrichlorosilane with three equivalents of phenylmagnesium bromide.
Materials:
-
Phenyltrichlorosilane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phenyltrichlorosilane:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of phenyltrichlorosilane in anhydrous diethyl ether from a separate dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up:
-
Pour the reaction mixture slowly onto crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the product (tetraphenylsilane) by recrystallization.
-
Reactions with Other Nucleophiles
Chlorophenylsilanes also react with a variety of other nucleophiles, including amines and alkoxides, to form Si-N and Si-O bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.
-
Aminolysis: The reaction with primary or secondary amines yields aminosilanes. The reactivity is influenced by the nucleophilicity and steric bulk of the amine.
-
Alcoholysis: The reaction with alcohols in the presence of a base (e.g., a tertiary amine) produces alkoxysilanes.
Thermal Stability
Chlorophenylsilanes generally exhibit good thermal stability. However, at elevated temperatures, they can undergo decomposition. The decomposition of phenyltrichlorosilane at high temperatures can liberate hydrogen and deposit high-purity silicon.[5] The thermal stability is influenced by the number and nature of the organic substituents on the silicon atom. Phenyl groups tend to enhance thermal stability compared to alkyl groups. Specific decomposition temperatures can be determined using techniques like thermogravimetric analysis (TGA). For instance, diphenyldichlorosilane is stable under recommended storage conditions but can form explosive mixtures with air upon intense heating.[9][10]
Applications in Synthesis
The reactivity of the Si-Cl bond makes chlorophenylsilanes valuable reagents and building blocks in organic and polymer chemistry.
-
Precursors to Silicones: Hydrolysis and condensation of di- and trichlorophenylsilanes are fundamental steps in the production of phenyl-substituted silicone polymers, which exhibit enhanced thermal stability and radiation resistance compared to their methyl-substituted counterparts.
-
Protecting Groups: The diphenylsilyl group, introduced via diphenyldichlorosilane, can be used as a protecting group for diols.
-
Synthesis of Organosilanes: As demonstrated in the reactions with organometallic reagents, chlorophenylsilanes are key starting materials for the synthesis of a vast array of functionalized organosilanes.
-
Cross-Coupling Reactions: Chlorophenylsilanes can participate in transition-metal-catalyzed cross-coupling reactions to form silicon-carbon bonds, offering an alternative to the use of organometallic reagents.
This guide provides a foundational understanding of the chemical properties and reactivity of chlorophenylsilanes. For more specific applications and advanced synthetic methodologies, further consultation of specialized literature is recommended.
References
- 1. rsc.org [rsc.org]
- 2. Silane, chlorotriphenyl- [webbook.nist.gov]
- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. Triphenylsilyl chloride(76-86-8) 1H NMR spectrum [chemicalbook.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. spectrabase.com [spectrabase.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1,1',1''-(Chlorosilylidyne)tris(benzene) | C18H15ClSi | CID 6458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Triphenylsilyl chloride(76-86-8) 13C NMR spectrum [chemicalbook.com]
- 10. eng.buffalo.edu [eng.buffalo.edu]
